N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound characterized by the presence of an indole ring substituted with a bromine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Acetylation: The brominated indole is acetylated using acetic anhydride in the presence of a base such as pyridine.
Amide Formation: The final step involves coupling the acetylated indole with 3-(acetylamino)phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetamide or indole ring.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the indole ring is particularly significant as it is a common pharmacophore in many biologically active molecules.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide
- N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide
- N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is unique due to the specific position of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetylamino group also adds to its uniqueness by providing additional sites for chemical modification and enhancing its potential interactions with biological targets.
Properties
Molecular Formula |
C18H16BrN3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12(23)20-13-4-2-5-14(10-13)21-18(24)11-22-9-8-15-16(19)6-3-7-17(15)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
RFHOHWSKWIOHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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